A-867744

Description

Significance of α7 Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in Central Nervous System Function

The α7 nAChR is a homopentameric ligand-gated ion channel, consisting of five α7 subunits, and is a prominent member of the Cys-loop superfamily of receptors. mdpi.comamegroups.orgoup.comwikipedia.org These receptors are extensively distributed throughout the central nervous system, with particularly high expression in key brain regions such as the hippocampus and cerebral cortex. amegroups.orgwikipedia.orgjneurosci.orgconsensus.appuky.edufrontiersin.org Beyond neurons, α7 nAChRs are also found in astrocytes, microglia, and endothelial cells, underscoring their broad involvement in brain physiology. amegroups.orgfrontiersin.orgresearchgate.net A distinguishing characteristic of α7 nAChRs is their relatively high permeability to calcium ions (Ca2+) compared to other nAChR subtypes, a feature crucial for their diverse roles in CNS function. mdpi.commdpi.comamegroups.orgwikipedia.orgconicet.gov.ar

Role in Cognitive Processes, Memory, and Learning

The α7 nAChRs are recognized as essential components in the neurophysiological underpinnings of learning and memory formation. nih.govpnas.orgwikipedia.orgjneurosci.orguky.edufrontiersin.orgfrontiersin.orgconicet.gov.arnih.govbiorxiv.org They play a critical role in synaptic plasticity, including processes like long-term potentiation (LTP) and long-term depression (LTD), which are fundamental for the brain's ability to adapt and store information. mdpi.comamegroups.orgconsensus.appuky.eduresearchgate.netconicet.gov.ar Activation of α7 nAChRs can influence the release of various neurotransmitters, such as glutamate, γ-aminobutyric acid (GABA), dopamine, and norepinephrine, thereby affecting a wide range of neurobiological functions. amegroups.orguky.edufrontiersin.orgresearchgate.netnih.gov

Dysfunction or reduced expression of α7 nAChRs is consistently linked to cognitive deficits observed in several neurological and neuropsychiatric disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. nih.govpnas.orgpeerj.commdpi.comoup.comwikipedia.orgconsensus.appuky.edufrontiersin.orgfrontiersin.orgnih.govbiorxiv.orgnih.govscienceopen.comnih.govacs.org For instance, mice deficient in the gene encoding α7 nAChR (chrna7) exhibit memory deficits. nih.gov

Involvement in Sensory Gating Mechanisms

α7 nAChRs are integral to sensory gating mechanisms, which are crucial for the brain's ability to filter out irrelevant sensory information and focus on pertinent stimuli. mdpi.comoup.comjneurosci.orgnih.govscienceopen.comf1000research.com This filtering process, often assessed by measures like P50 auditory gating, prevents sensory overload and contributes to attentional processes. oup.comjneurosci.orgnih.govscienceopen.comf1000research.com Impaired sensory gating is a prominent feature in various neurobehavioral disorders, including schizophrenia, and is associated with attentional impairments and perceptual disturbances. oup.comjneurosci.orgnih.govscienceopen.comf1000research.com In preclinical studies, A-867744 has demonstrated the ability to normalize sensory gating deficits in rodent models, highlighting its potential therapeutic relevance for conditions characterized by such impairments. nih.gov

Role in Neuroprotection and Synaptic Plasticity

The high calcium permeability of α7 nAChRs is a key factor in their involvement in synaptic plasticity and neuroprotection. mdpi.comamegroups.orgconsensus.appuky.eduresearchgate.netconicet.gov.ar These receptors contribute to neuronal survival following excitotoxic insults via calcium-dependent mechanisms, suggesting a protective role in hippocampal neurons. consensus.app Beyond neuronal protection, activation of α7 nAChRs can also induce anti-inflammatory effects, particularly in glial cells like microglia. amegroups.orguky.edufrontiersin.orgresearchgate.netscienceopen.com Their influence on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), is well-documented across various brain regions, including the hippocampus. mdpi.comamegroups.orgconsensus.appuky.eduresearchgate.netconicet.gov.ar Furthermore, α7 nAChR deficiency has been linked to pathological hallmarks of Alzheimer's disease, including increased amyloid-beta levels, tau hyperphosphorylation, and neuronal loss. consensus.app

Rationale for Positive Allosteric Modulation (PAM) of α7 Nicotinic Acetylcholine Receptors

The modulation of α7 nAChRs is considered a promising therapeutic strategy for a range of CNS disorders, particularly those involving cognitive impairment. neurofit.compnas.orgmdpi.commdpi.comnih.govacs.org Positive allosteric modulators (PAMs) have emerged as a preferred approach over orthosteric agonists due to several distinct advantages in their mechanism of action.

Concept of Activity-Dependent Modulation by PAMs

The core concept of activity-dependent modulation by PAMs is that they enhance the function of the α7 nAChR only when the natural neurotransmitter, acetylcholine or choline, is present and activating the receptor. neurofit.comacs.orgpnas.orgacs.org PAMs bind to a site on the receptor that is distinct from the orthosteric (neurotransmitter binding) site. mdpi.comresearchgate.netmdpi.comamegroups.orgnih.gov When the endogenous agonist binds and initiates receptor activation, the PAM then enhances this process, for example, by increasing the frequency or mean duration of ion-channel openings or by influencing the number of activations per episode. acs.org

Specifically, Type II PAMs, such as this compound, contribute to this activity-dependent modulation by destabilizing the desensitized state of the α7 nAChR. acs.orgmdpi.compeerj.comresearchgate.netmdpi.comnih.gov This action allows for a faster recovery of the ion channels to their active conformations and effectively lowers the threshold for receptor activation. acs.org This mechanism ensures that the physiological signaling patterns are maintained and amplified, rather than being overridden by continuous, non-physiological activation that might occur with direct agonists. This targeted enhancement of endogenous signaling is considered a key benefit for therapeutic applications in CNS disorders. neurofit.comacs.orgpnas.orgacs.org

Overview of this compound as a Potent and Selective α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

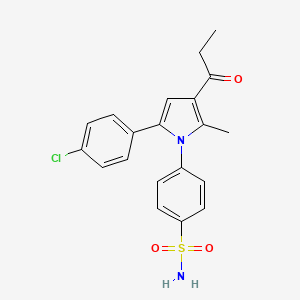

This compound, chemically known as 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, represents a novel class of pyrrole-sulfonamides identified as a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor acs.orgnih.govtocris.com. Developed by Abbott Laboratories, this compound is classified as a type II PAM due to its modulatory profile ncats.ionih.govmedchemexpress.combioscience.co.uk.

Potency and Selectivity: this compound demonstrates significant potency in modulating α7 nAChRs. In Xenopus laevis oocytes, it exhibits IC₅₀ values of 0.98 μM for human α7 receptors and 1.12 μM for rat α7 receptors in acetylcholine (ACh)-evoked current assays tocris.comrndsystems.com. Furthermore, in a Ca²⁺ mobilization assay utilizing human IMR-32 neuroblastoma cells that endogenously express α7 nAChRs, this compound showed an EC₅₀ of approximately 1.0 ± 0.6 μM acs.org. It has been observed to potentiate ACh-evoked currents in oocytes expressing α7 nAChRs with an EC₅₀ of approximately 1 μM acs.orgmdpi.comncats.io. The compound also exhibits a high degree of selectivity, showing no activity at other related receptors such as 5-HT₃A, α3β4, or α4β2 nAChRs tocris.comrndsystems.com.

The potency and selectivity data for this compound are summarized in the table below:

| Receptor Target | Assay Type | Species | Potency (IC₅₀/EC₅₀) | Selectivity | Reference |

| α7 nAChR | ACh-evoked currents | Human | 0.98 μM (IC₅₀) | Selective | tocris.comrndsystems.com |

| α7 nAChR | ACh-evoked currents | Rat | 1.12 μM (IC₅₀) | Selective | tocris.comrndsystems.com |

| α7 nAChR | General Potency | - | 1.0 μM (EC₅₀) | Selective | medchemexpress.combioscience.co.uk |

| α7 nAChR | Ca²⁺ mobilization | Human | 1.0 ± 0.6 μM (EC₅₀) | Selective | acs.org |

| 5-HT₃A | - | - | No activity | - | tocris.comrndsystems.com |

| α3β4 nAChR | - | - | No activity | - | tocris.comrndsystems.com |

| α4β2 nAChR | - | - | No activity | - | tocris.comrndsystems.com |

Detailed Research Findings and Mechanism of Action: this compound functions as a positive allosteric modulator, meaning it does not directly activate α7 nAChRs but rather enhances the currents evoked by the endogenous neurotransmitter acetylcholine acs.org. This potentiation is concentration-dependent, leading to increases in the potency, Hill slope, and maximal efficacy of ACh concentration responses acs.orgncats.io. Research indicates that this compound can increase choline-evoked α7 currents and improve recovery from inhibition/desensitization of the receptor ncats.io. Furthermore, it has been shown to enhance spontaneous inhibitory postsynaptic current activity in specific neuronal populations, such as rat hippocampus CA1 stratum radiatum interneurons and dentate gyrus granule cells ncats.io.

While classified as a type II PAM, which typically prolongs currents, kinetic analysis has revealed that this compound can induce a strikingly type I-like modulation during brief agonist pulses. This suggests that it can augment α7 nAChR-mediated currents while largely preserving their characteristic fast kinetics, a distinction from other type II PAMs like PNU-120596, which cause more prolonged activation peerj.com. This compound has also been observed to displace the binding of α7-selective agonists that interact with the orthosteric site, an effect potentially attributed to distinct conformational changes induced in the receptor compared to other PAMs mdpi.com. It has been shown to displace the agonist [³H]A-585539 but not the antagonist [³H]MLA peerj.com. Additionally, this compound has been found to compete with PNU-120596 for the same binding site on the α7 nAChR mdpi.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-chlorophenyl)-2-methyl-3-propanoylpyrrol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S/c1-3-20(24)18-12-19(14-4-6-15(21)7-5-14)23(13(18)2)16-8-10-17(11-9-16)27(22,25)26/h4-12H,3H2,1-2H3,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABACVOXFUHDKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20142875 | |

| Record name | A-867744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000279-69-5 | |

| Record name | A-867744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000279695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-867744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-867744 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6NW23A765 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Interaction Studies of A 867744

Allosteric Binding Site Characterization

Identification of Intersubunit Transmembrane Site

Research indicates that A-867744, along with other α7-selective type II PAMs like TBS-516 and TQS, exerts its functional effects by binding at a transmembrane site within the α7 nAChR nih.govresearchgate.net. Specifically, computational docking studies suggest that this compound binds to a broadly similar inter-subunit transmembrane site, located in the lower TM2-TM3 region between two neighboring subunits researchgate.netnih.gov. This site is distinct from the orthosteric binding site located in the extracellular domain where traditional agonists and antagonists bind nih.gov. The proposed binding mode clusters for this compound, while generally similar to TBS-516 and TQS in location, exhibit differences in orientation, which may explain its distinct functional activities on mutated receptors and its unique pharmacological profile mdpi.comresearchgate.net.

Competitive Binding Interactions with Other α7 Positive Allosteric Modulators (e.g., PNU-120596, TQS, TBS-516)

This compound has been shown to interact competitively with other α7 PAMs, particularly PNU-120596. Studies indicate that PNU-120596 and this compound bind to the same allosteric site and compete with each other mdpi.comsemmelweis.hu. The presence of this compound can significantly slow down the modulation mediated by PNU-120596, and conversely, this compound's modulatory effect is hindered if the binding sites are already saturated with PNU-120596 mdpi.comsemmelweis.hu. This suggests that these two modulators compete for identical or overlapping binding sites, or that their interaction occurs at the level of conformational changes induced in the receptor semmelweis.hu.

Despite binding to a broadly similar inter-subunit transmembrane site as TQS and TBS-516, this compound exhibits profoundly differing effects on mutated α7 nAChRs compared to these compounds nih.govresearchgate.net. Docking studies have proposed a different orientation for this compound relative to TQS and TBS-516, providing a potential explanation for its distinct functional activity and pharmacological profile mdpi.comresearchgate.net.

Ligand Binding Dynamics and Receptor Conformations

Absence of Displacement of Orthosteric Antagonists (e.g., [3H]-α-Bungarotoxin, [3H]-MLA)

In contrast to its effect on orthosteric agonists, this compound does not displace the binding of orthosteric antagonists such as [3H]-methyllycaconitine (MLA) or [3H]-α-bungarotoxin to α7 nAChRs nih.govresearchgate.netpeerj.com. This is consistent with this compound binding to an allosteric site rather than the orthosteric site nih.govresearchgate.net. The lack of displacement of these antagonists, coupled with the displacement of orthosteric agonists, highlights the unique allosteric mechanism of this compound and its distinct influence on receptor states nih.govpeerj.com.

Influence on Receptor Conformational Changes

This compound significantly influences the conformational dynamics of the α7 nAChR. It is proposed that this compound induces conformational changes in the receptor that are different from those caused by other PAMs nih.govmdpi.com. While PNU-120596 primarily induces radically prolonged channel openings, this compound acts more by destabilizing the desensitized state of the receptor, enabling faster recovery of ion channels to active conformations, rather than directly inducing channel opening mdpi.comacs.orgunifi.it. This suggests that this compound facilitates the transition of the receptor from a desensitized state back to an active state, thereby increasing the mean open time of the channel without necessarily forming an energetically stable open conformation mdpi.comunifi.it. Its ability to displace orthosteric agonists, despite binding to an allosteric transmembrane site, further supports that it causes specific conformational changes in the extracellular ligand-binding domain nih.gov.

Data Tables

While specific numerical data for displacement percentages or binding affinities for this compound in direct comparison tables were not consistently available across all sources for interactive table generation, the following summarizes key findings:

Table 1: Radioligand Binding Displacement by this compound

| Ligand | Type of Ligand | This compound Displacement | Reference |

| [3H]-A-585539 | Orthosteric Agonist | Yes | nih.govmdpi.comresearchgate.netpeerj.com |

| [3H]-Methyllycaconitine (MLA) | Orthosteric Antagonist | No | nih.govresearchgate.netpeerj.com |

| [3H]-α-Bungarotoxin | Orthosteric Antagonist | No | nih.gov |

Table 2: Comparison of this compound with Other α7 PAMs

| PAM Compound | Binding Site Type | Displacement of [3H]-A-585539 | Influence on Mutated Receptors | Kinetic Profile (Type) | Reference |

| This compound | Intersubunit Transmembrane | Yes | Profoundly differing effects | Type II (can show Type I-like) | nih.govmdpi.comresearchgate.netsemmelweis.hupeerj.comnih.gov |

| PNU-120596 | Intersubunit Transmembrane | No | - | Type II | mdpi.comsemmelweis.hupeerj.comnih.gov |

| TQS | Intersubunit Transmembrane | No | Different effects | Type II | nih.govmdpi.comresearchgate.net |

| TBS-516 | Intersubunit Transmembrane | No | Different effects | Type II | nih.govmdpi.comresearchgate.net |

Mutagenesis Studies and Allosteric Modulation

Mutagenesis studies have been instrumental in elucidating the precise mechanisms by which this compound interacts with the α7 nAChR and how its actions diverge from those of other PAMs. These studies often involve introducing specific point mutations into the receptor and observing the resultant changes in this compound's pharmacological profile.

Effects of this compound on Mutated Receptors (e.g., M260L, W54A, L247T, M253L, S222M)

Research has shown that this compound exhibits profoundly differing effects on mutated α7 nAChRs compared to other type II PAMs such as TBS-516 and TQS, despite their similar effects on wild-type receptors nih.govresearchgate.net. This suggests a distinct mechanism of action for this compound.

M260L Mutation: The M260L mutation, located within the transmembrane 2 (TM2) domain of the α7 nAChR, is known to convert type II PAMs into allosteric agonists nih.gov. While TBS-516 and TQS were found to activate α7M260L, this compound notably failed to evoke any agonist responses on α7M260L, even at high concentrations. However, this compound retained its PAM activity on this mutant and could block the agonist responses elicited by TBS-516 or TQS on α7M260L nih.gov.

W54A Mutation: This mutation in the extracellular domain influences the activity of PAMs, yet it has a different effect on this compound compared to TBS-516 and TQS, suggesting long-range effects on receptor structure nih.gov.

L247T Mutation: The L247T mutation in α7 nAChRs is associated with an increase in spontaneous openings of the channel nih.gov. Interestingly, application of this compound alone caused a decrease in the baseline current on α7L247T, suggesting that this compound may inhibit these spontaneous openings nih.gov. Previous studies have also reported that α7 nAChRs containing the L247T mutation convert various ligands, including PAMs, into potent agonists; however, this compound showed no agonist activity on L247T receptors and instead inhibited both acetylcholine (B1216132) and TQS responses ucl.ac.uk.

M253L Mutation: The M253 residue is located near the same intrasubunit cavity as M260. The M253L mutation on α7 nAChRs has been reported to significantly reduce or completely abolish the effect of PAMs and allosteric agonists ucl.ac.uk. While TQS had no significant effect on the peak current of acetylcholine-induced responses on this mutant, this compound completely blocked responses to acetylcholine, suggesting a high-affinity, irreversible block ucl.ac.uk.

S222M Mutation: This mutation has also been shown to influence allosteric modulation of α7 nAChRs, and this compound's effects on this mutant differ from those of TBS-516 and TQS nih.gov.

These findings, summarized in the table below, highlight the unique pharmacological profile of this compound on various mutated α7 nAChRs.

| Mutation | Location | Effect on this compound Activity | Comparison to Other PAMs (TBS-516, TQS) |

|---|---|---|---|

| M260L | TM2 domain | No agonist activity, retains PAM activity, blocks TBS-516/TQS agonist responses. nih.gov | TBS-516 and TQS become allosteric agonists. nih.gov |

| W54A | Extracellular domain | Influences activity differently. nih.gov | Different effect compared to TBS-516 and TQS. nih.gov |

| L247T | TM2 domain | Decreases baseline current (inhibits spontaneous openings), no agonist activity, inhibits ACh and TQS responses. nih.govucl.ac.uk | Other PAMs converted to agonists. ucl.ac.uk |

| M253L | Intrasubunit cavity (near M260) | Completely blocks acetylcholine responses (high-affinity, irreversible block). ucl.ac.uk | TQS has no significant effect on peak ACh responses. ucl.ac.uk |

| S222M | Not specified (influences allosteric modulation) | Effects differ from TBS-516 and TQS. nih.gov | Effects differ from this compound. nih.gov |

Insights into Distinct Mechanisms of Action Compared to Other PAMs via Mutational Analysis

The differential effects of this compound on mutated α7 nAChRs, particularly when compared to other chemically similar PAMs like TBS-516 and TQS, strongly suggest that this compound operates through a distinct mechanism of action nih.govresearchgate.net. While all three compounds potentiate agonist-evoked responses and reduce receptor desensitization in wild-type receptors, classifying them as type II PAMs, their interactions with mutated receptors reveal fundamental differences nih.govresearchgate.net.

One key insight is that this compound, unlike TQS and TBS-516, is capable of displacing the binding of α7-selective agonists that interact with the orthosteric site mdpi.com. This suggests that this compound may induce conformational changes in the receptor that are different from those caused by other PAMs nih.govmdpi.com. Although this compound does not significantly displace the binding of the radiolabeled antagonist [³H]-α-BTX, which binds to the orthosteric site, its ability to displace a radiolabeled agonist ([³H]-A-585539) points to an interaction distinct from the α7 N-terminus or M2-3 loop nih.govresearchgate.net.

Furthermore, kinetic studies have highlighted differences in the modulation mechanisms between this compound and PNU-120596, another type II PAM. PNU-120596 has a limited ability to bind receptors in the resting state, whereas this compound readily associates with this conformation. Additionally, PNU-120596 induces prolonged channel openings, while this compound primarily acts by destabilizing the desensitized state rather than directly inducing receptor opening mdpi.com. These observations, combined with the mutational analysis, underscore that even within the classification of type II PAMs, there can be diverse mechanisms of action, leading to varied pharmacological profiles mdpi.com.

Computational Approaches to Receptor Interaction

Computational methods, particularly molecular docking, have played a crucial role in understanding how this compound interacts with the α7 nAChR at a structural level and have contributed to refining our understanding of the receptor's architecture.

Molecular Docking Studies of this compound with α7 nAChR

Molecular docking studies have been extensively employed to predict the binding site and orientation of this compound within the α7 nAChR. Consensus docking with this compound and chemically similar PAMs suggests that they all bind to a broadly similar intersubunit transmembrane site nih.govresearchgate.netucl.ac.uk. This site is located in proximity to residues that have been shown by mutagenesis to influence PAM function nih.gov.

Specifically, docking calculations with analogs of this compound, TBS-516, and TQS to a refined α7 extracellular domain (ECD)/transmembrane domain (TMD) model identified an intrasubunit site nih.gov. This site is defined by residues such as L248, S249, and F253 of the negative face subunit, and L247, L248, T251, and M254 of the positive face subunit nih.gov. While TBS-516 formed additional interactions with M278 and V281, this compound was found to form interactions with S222 nih.gov.

Crucially, docking studies have proposed a different orientation for this compound compared to TQS and TBS-516 nih.govmdpi.com. This distinct binding orientation provides a plausible explanation for the differing functional activities observed with this compound on mutated receptors and its unique pharmacological profile nih.govmdpi.com.

Contribution to Revised Structural Models of α7 Nicotinic Acetylcholine Receptor

The insights gained from the unique pharmacological effects of this compound, particularly its distinct interactions with mutated α7 nAChRs, have contributed to the generation and validation of new structural models of the α7 receptor nih.govresearchgate.net. Given the evidence that these PAMs bind within the α7 nAChR transmembrane region, researchers have focused on refining the structural understanding of this area nih.govresearchgate.net.

A significant contribution has been the correction of a previously identified error in the transmembrane region of the original cryo-electron microscopy (cryo-EM) Torpedo model, which was the only pentameric ligand-gated ion channel imaged in a native lipid membrane nih.govresearchgate.netnih.gov. Real-space refinement was then used to generate closed and open conformations upon which the revised α7 models were based nih.govresearchgate.net.

These revised structural models, incorporating the understanding derived from this compound's interactions, offer a valuable tool for interpreting the diverse functional effects of various PAMs nih.govresearchgate.net. They provide a more accurate representation of the α7 nAChR, facilitating a deeper understanding of allosteric modulation and guiding the design of future pharmacological agents.

Pharmacological Profile and Mechanisms of Action of A 867744

Influence on Receptor Desensitization Kinetics

Temporal Pattern-Dependent Modulation (Type I-like and Type II-like Behavior)

Positive allosteric modulators (PAMs) of α7 nAChRs are broadly categorized into two types based on their effects on receptor desensitization kinetics. Type I PAMs enhance agonist-induced receptor activation without significantly altering the desensitization rate, thereby maintaining the fast kinetics characteristic of α7 nAChRs. nih.govnih.govtocris.comamericanelements.comfishersci.ieabcam.com In contrast, Type II PAMs not only increase the magnitude of agonist-evoked responses but also dramatically slow down the rapid desensitization kinetics of the α7 nAChR subtype and can reactivate desensitized receptors. nih.govnih.govtocris.comamericanelements.comabcam.comguidetopharmacology.orgfishersci.com

A-867744 is generally classified as a Type II PAM due to its ability to strongly slow down the desensitization kinetics and increase peak current responses when co-applied with an agonist. nih.govnih.govtocris.comamericanelements.comabcam.comguidetopharmacology.orgfishersci.com However, kinetic analyses using fast perfusion methods have revealed a nuanced behavior for this compound. Notably, during brief agonist pulses, this compound can induce a strikingly Type I-like modulation, which contrasts with the prolonged activation observed with other Type II PAMs such as PNU-120596 under similar conditions. nih.govfishersci.ieabcam.comwikipedia.orgfishersci.se This temporal pattern-dependent modulation, coupled with its augmented onset and fast offset, suggests that this compound can behave in different ways depending on the duration of agonist presence. nih.govwikipedia.org

Downstream Signaling Pathways

The α7 nAChR is a ligand-gated ion channel that exhibits a relatively high permeability to calcium ions (Ca²⁺) compared to other nAChR subtypes. nih.govfishersci.comwikidata.org This characteristic positions the α7 nAChR to play a significant role in direct activation of Ca²⁺-dependent intracellular processes. nih.gov

Enhancement of Cytosolic Calcium Levels

This compound, in the presence of an α7 nAChR agonist like PNU-282987, robustly enhances intracellular Ca²⁺ levels. guidetopharmacology.orgwikidata.org Studies in PC12 cells and rat cortical neuronal cells have demonstrated that this compound evokes significant increases in cytosolic Ca²⁺ in a concentration-dependent manner. guidetopharmacology.org For instance, in PC12 cells, this compound co-applied with PNU-282987 showed an EC₅₀ of approximately 0.3 µM for enhancing intracellular Ca²⁺, while in rat cortical neuronal cells, the EC₅₀ was around 0.1 µM. guidetopharmacology.org Similar effects were observed in human IMR-32 neuroblastoma cells, where this compound was reported to have an EC₅₀ of approximately 1.0 ± 0.6 µM in a Ca²⁺ mobilization assay. wikidata.org It is important to note that this compound alone, without the presence of an agonist, does not induce substantial changes in intracellular Ca²⁺ levels. guidetopharmacology.org

The following table summarizes the EC₅₀ values for this compound's enhancement of cytosolic calcium levels:

| Cell Type | Agonist Used | EC₅₀ (µM) | Reference |

| PC12 cells | PNU-282987 | 0.3 | guidetopharmacology.org |

| Rat cortical neuronal cells | PNU-282987 | 0.1 | guidetopharmacology.org |

| Human IMR-32 neuroblastoma cells | PNU-282987 | 1.0 ± 0.6 | wikidata.org |

Activation of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

The activation of extracellular signal-regulated kinase (ERK) phosphorylation is a crucial downstream signaling event involved in various cellular processes, including proliferation, differentiation, and migration. fishersci.nlnih.gov this compound, when applied in conjunction with an α7 nAChR agonist, has been shown to enhance ERK1/2 phosphorylation in a concentration-dependent manner. guidetopharmacology.orgwikipedia.org In PC12 cells, this compound, in the presence of the agonist PNU-282987, increased ERK phosphorylation with an EC₅₀ of approximately 0.4 µM. guidetopharmacology.org This activation of ERK phosphorylation by this compound highlights its role in modulating intracellular signaling cascades initiated by α7 nAChR activation. guidetopharmacology.org

Selectivity Profile

This compound exhibits a notable selectivity profile, primarily targeting the α7 nAChR subtype. nih.govnih.govtocris.comtocris.com

Selectivity for α7 nAChR over Other Nicotinic Subtypes (e.g., α3β4, α4β2)

This compound is recognized as a highly selective positive allosteric modulator for the α7 nAChR. nih.govnih.govtocris.comtocris.com Studies have demonstrated that this compound does not potentiate responses on other common nicotinic acetylcholine (B1216132) receptor subtypes, such as α3β4 and α4β2 nAChRs. nih.govtocris.comlatoxan.com While some research indicates that this compound, along with other α7 PAMs like NS-1738 and TQS, may inhibit responses of α3β4 and α4β2 nAChRs, its primary potentiating effect is specifically on the α7 subtype. tocris.com This selectivity is a key characteristic of this compound, distinguishing it from less selective modulators. tocris.com

Absence of Potentiation on 5-HT3A Receptors

Beyond its selectivity within the nAChR family, this compound also demonstrates a lack of potentiation on 5-HT3A receptors. nih.govtocris.com The 5-HT3A receptor is a ligand-gated ion channel belonging to the same Cys-loop receptor superfamily as nAChRs, making cross-reactivity a potential concern for modulators. nih.govtocris.com However, this compound has been shown not to potentiate responses on 5-HT3A receptors. nih.govtocris.com This absence of potentiation is further supported by studies involving chimeric α7/5-HT3A receptors, which are engineered with domains from both receptor types. nih.govfishersci.ielatoxan.com These findings underscore this compound's specificity for α7 nAChRs, minimizing off-target effects on serotonin-gated ion channels. nih.govtocris.com

In Vitro Pharmacological Characterization of A 867744

Studies in Recombinant Expression Systems

Recombinant expression systems are crucial for characterizing the direct interaction of a compound with its target receptor in a controlled environment, free from the complexities of native neuronal circuits.

Studies utilizing Xenopus oocytes expressing human or rat α7 nAChRs have been instrumental in defining the electrophysiological characteristics of A-867744. Using two-electrode voltage-clamp and patch-clamp techniques, this compound has been classified as a type II PAM. nih.govnih.gov This classification is based on its ability to not only potentiate the peak current amplitude evoked by an agonist like acetylcholine (B1216132) (ACh) but also to significantly slow the desensitization of the receptor, resulting in a prolonged current response. nih.govtocris.com

In oocytes expressing human α7 nAChRs, this compound potentiated ACh-evoked currents with an EC₅₀ value of approximately 1 µM. tocris.com At higher concentrations, this compound transformed the typically rapid, desensitizing ACh response into a sustained, non-decaying current. tocris.com A similar potency was observed for the rat α7 nAChR. nih.govnih.gov Kinetic analyses have revealed that this compound's modulation has a rapid onset. researchgate.net Interestingly, during brief agonist applications, this compound can exhibit a type I-like modulation, primarily enhancing the peak current without the pronounced prolongation seen with continuous application. researchgate.netnih.gov This suggests a complex interaction with the receptor's conformational states. This compound is selective for the α7 nAChR, showing no significant activity at α3β4, α4β2, or 5-HT₃ₐ receptors. nih.govnih.gov

| Receptor | Technique | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| Human α7 nAChR | Two-Electrode Voltage-Clamp | EC₅₀ (Potentiation of ACh) | ~1.0 | tocris.com |

| Human α7 nAChR | Two-Electrode Voltage-Clamp | IC₅₀ (ACh-evoked currents) | 0.98 | nih.govnih.gov |

| Rat α7 nAChR | Two-Electrode Voltage-Clamp | EC₅₀ (Potentiation of ACh) | 1.12 | nih.gov |

| Rat α7 nAChR | Two-Electrode Voltage-Clamp | IC₅₀ (ACh-evoked currents) | 1.12 | nih.govnih.gov |

The α7 nAChR is highly permeable to calcium ions, and its activation leads to a transient increase in intracellular calcium concentration. This property is exploited in functional assays using calcium-sensitive fluorescent dyes, often performed on high-throughput platforms like the Fluorometric Imaging Plate Reader (FLIPR). In HEK-293 cells recombinantly expressing the human α7 nAChR, this compound was shown to potentiate agonist-induced calcium influx. tocris.com These assays confirm the positive allosteric modulatory activity of this compound in a cellular context, complementing the electrophysiological findings. tocris.com The robust signal enhancement provided by type II PAMs like this compound is particularly valuable in these assays, where the transient nature of the α7 nAChR response can be a limiting factor. tocris.com

| Cell Line | Assay | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| HEK-293 (human α7 nAChR) | FLIPR (Calcium Influx) | EC₅₀ | ~1.0 | tocris.com |

Studies in Mammalian Cell Lines

Mammalian cell lines that endogenously express nAChRs serve as a more physiologically relevant system to study the pharmacological effects of compounds.

The human neuroblastoma cell line IMR-32 endogenously expresses functional α7 nAChRs. FLIPR-based calcium imaging in these cells has been used to assess the activity of this compound. In this native-like environment, this compound potentiated the calcium response evoked by α7 nAChR agonists. researchgate.net An EC₅₀ of 1 µM was reported for the allosteric modulation of agonist-induced intracellular calcium levels. researchgate.net Another study reported an EC₅₀ of 212 nM for the potentiation of PNU-282987-induced Ca²⁺ efflux. researchgate.net These findings demonstrate that this compound effectively modulates the function of endogenously expressed human α7 nAChRs in a neuronal cell line. nih.govresearchgate.net

| Cell Line | Assay | Parameter | Value | Reference |

|---|---|---|---|---|

| IMR-32 | FLIPR (Agonist-induced Ca²⁺ influx) | EC₅₀ | 1 µM | researchgate.net |

| IMR-32 | FLIPR (PNU-282987-induced Ca²⁺ efflux) | EC₅₀ | 212 nM | researchgate.net |

The PC-12 cell line, derived from a rat pheochromocytoma, is a well-established model for studying neuronal signaling pathways. Activation of α7 nAChRs in these cells can lead to the phosphorylation and activation of the Extracellular Signal-Regulated Kinase (ERK), a key component of intracellular signaling cascades involved in cell survival and plasticity. nih.gov Studies have shown that selective activation of α7 nAChRs, particularly in the presence of a PAM, induces a robust and transient phosphorylation of ERK1/2. nih.gov Research investigating the effects of various α7 PAMs demonstrated that type II modulators, including this compound, dramatically enhance agonist-induced ERK phosphorylation in a concentration-dependent manner in PC-12 cells. This indicates that this compound not only modulates the ion channel function of the α7 nAChR but also effectively engages its downstream signaling pathways.

Studies in Native Neuronal Systems

To understand the potential physiological impact of this compound, its effects have been investigated in native neuronal preparations, which retain the complex synaptic architecture and cellular diversity of the brain. In electrophysiological recordings from acute rat hippocampal slices, this compound was shown to modulate α7 nAChR function in identified neurons. Specifically, in CA1 stratum radiatum interneurons and dentate gyrus granule cells, 10 µM this compound enhanced choline-evoked α7 currents. Furthermore, it was observed to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), suggesting that by potentiating α7 nAChRs on GABAergic interneurons, this compound can enhance inhibitory synaptic transmission. These results provide evidence that this compound is active on native α7 nAChRs in a functionally relevant brain circuit.

Effects on Rat Hippocampus (CA1 Stratum Radiatum Interneurons, Dentate Gyrus Granule Cells)

In studies involving the rat hippocampus, this compound has been shown to actively modulate native α7 nAChRs present on specific neuronal populations. nih.gov The α7 nAChR is notably expressed in the hippocampus, where it plays a role in cognitive functions. nih.gov Interneurons within the CA1 stratum radiatum and granule cells in the dentate gyrus are key sites of its action. nih.govjneurosci.org

When applied at a concentration of 10 μM to slices of rat hippocampus, this compound demonstrated several key effects. It increased the choline-evoked α7 currents in both CA1 stratum radiatum interneurons and dentate gyrus granule cells. nih.gov Furthermore, the compound enhanced the recovery of these currents from inhibition and desensitization. nih.gov Another significant finding was the enhancement of spontaneous inhibitory postsynaptic current (sIPSC) activity, indicating that this compound's modulation of α7 nAChRs leads to an increase in GABAergic transmission in this circuit. nih.govnih.gov These findings confirm that this compound is effective at native α7 nAChRs and can influence hippocampal network activity. nih.gov

| Neuronal Population | Observed Effect | Citation |

|---|---|---|

| CA1 Stratum Radiatum Interneurons & Dentate Gyrus Granule Cells | Increased choline-evoked α7 currents | nih.gov |

| Enhanced recovery from inhibition/desensitization | nih.gov | |

| Enhanced spontaneous inhibitory postsynaptic current (sIPSC) activity | nih.gov |

Pharmacological Characterization in Human iPSC-Derived Neurons

The use of neurons derived from human induced pluripotent stem cells (iPSCs) offers a valuable platform for characterizing the activity of neuronal receptors and ion channels in a human-relevant context. nih.govnih.govresearchgate.net These cells can be differentiated into various neuronal subtypes, including cortical forebrain-like neurons, and have been shown to express a range of functional neurotransmitter receptors. nih.govmdpi.com

Assessment of Endogenous Neuronal nAChR Expression and Function

Gene expression analysis of human iPSC-derived neurons has confirmed the presence of transcripts for multiple nAChR subunits. nih.govnih.gov Notably, high transcript levels are detected for the α3, α4, α5, α6, and α7 subunits, as well as the β1, β2, and β4 subunits. nih.govnih.gov Additionally, the truncated dupα7 subunit transcript, which has been linked to psychiatric disorders, is also expressed at high levels. nih.gov

Functional studies utilizing calcium fluorescence and patch-clamp recordings have revealed that despite the wide range of expressed subunit mRNAs, the predominant functional nicotinic receptors in these cells are of the α7 subtype. nih.govnih.gov Large cellular responses can be induced by selective α7 agonists, particularly in the presence of an α7-selective PAM, and these responses are effectively blocked by α7-selective antagonists. nih.govnih.gov This indicates that human iPSC-derived neurons provide a robust system for studying the pharmacology of native human α7 nAChRs and for evaluating the activity of compounds like this compound that target this receptor. nih.govnih.gov

| Subunit Family | Expressed Subunits | Citation |

|---|---|---|

| Alpha (α) | CHRNA3, CHRNA4, CHRNA5, CHRNA6, CHRNA7 | nih.govnih.gov |

| Beta (β) | CHRNB1, CHRNB2, CHRNB4 | nih.govnih.gov |

| Other | CHRFAM7A (dupα7) | nih.gov |

Comparative Modulation of α7-Selective PAMs in iPSC-Derived Neurons

While human iPSC-derived neurons are established as a suitable model for examining α7 nAChR function, specific comparative studies detailing the modulatory effects of this compound against other α7-selective PAMs directly within this cell system are not extensively documented in the literature.

Studies in other expression systems, such as Xenopus oocytes, have compared this compound with other Type II PAMs like TQS and TBS-516. nih.gov These comparisons have revealed that although they produce similar effects on wild-type receptors, their actions on mutated receptors can differ significantly, suggesting distinct mechanisms of action. nih.gov For instance, this compound's interaction with the receptor may induce different conformational changes compared to other PAMs. nih.govmdpi.com However, a direct, side-by-side pharmacological comparison of this compound with other PAMs in the specific context of human iPSC-derived neurons is a subject for future investigation.

Preclinical Efficacy and Behavioral Studies

Effects on Cognitive Function

A-867744 has demonstrated notable efficacy in improving various aspects of cognitive function in preclinical models. The α7 nAChR, which this compound modulates, plays a crucial role in cognitive processes such as attention, learning, and memory nih.govalfa-chemistry.comuni.lu.

Studies indicate that this compound is effective in improving working memory deficits in preclinical models of cognitive dysfunction nih.govwikipedia.orgnih.gov. Working memory impairments are a core symptom observed in conditions like schizophrenia and are often linked to deficits in P50 suppression, a measure of sensory gating ontosight.ainih.gov.

A structural derivative of this compound, known as Compound 3 [4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl) benzenesulfonamide], has shown excellent efficacy in reversing cognitive deficits, including those induced by scopolamine, in preclinical models nih.govwikipedia.orgnih.gov. Scopolamine is frequently employed in animal models to induce memory impairment nih.gov. Furthermore, a pyrazole-containing chemotype, Derivative 69, which was developed using this compound as a reference, exhibited in vivo efficacy in a rodent model of scopolamine-induced amnesia, specifically in the mouse place recognition test nih.govuni.lunih.govwikipedia.orgmims.com. These findings underscore this compound's potential to counteract pharmacologically induced cognitive impairments.

This compound has shown excellent efficacy in improving short-term episodic memory deficits in preclinical models of cognitive dysfunction nih.govwikipedia.orgnih.gov. The modulation of α7 nicotinic channels, such as those targeted by this compound, is implicated in episodic memory processes alfa-chemistry.com.

Modulation of Sensory Gating Deficits

This compound has been observed to normalize sensory gating deficits in rodent models nih.govfishersci.nlnih.gov. Sensory gating impairments are a characteristic feature in patients with schizophrenia ontosight.ainih.gov.

In a paired auditory stimulus paradigm in mice, this compound demonstrated an improvement in sensory gating deficits nih.govachmem.com. The P50 suppression, an electrophysiological measure of sensory gating, is consistently impaired in schizophrenia patients, and the hippocampal P20-N40 auditory evoked potential in rodents is considered analogous to the human P50 potential ontosight.ainih.govabcam.comguidetopharmacology.orgwikidata.org.

Neuroprotective Effects

The potentiation of α7 nAChRs, as achieved by PAMs like this compound, is emerging as a therapeutic strategy for various neurological and inflammatory disorders, with these modulators demonstrating neuronal protective capabilities invivochem.cn. A close structural analog of this compound, Compound 3, has exhibited neuroprotective activities in in vitro settings alfa-chemistry.com. Beyond its role in cognitive and sensory processes, α7 receptors are also involved in angiogenic and neurogenic activities and possess anti-apoptotic effects uni.lu. Recent research highlights a potential role for α7 nAChRs in mitigating inflammatory neurotoxicity in conditions such as stroke, myocardial infarction, sepsis, and Alzheimer's disease uni.lu. The brain's cholinergic pathway, which regulates microglial activation via α7 nAChRs, is considered crucial for neuroprotection invivochem.cn.

Protection against Glutamate-Induced Toxicity in Cortical Cultures

Studies have demonstrated the involvement of this compound in mitigating glutamate-induced toxicity, a critical factor in various neurological conditions. In rat cortical cultures, the α7 nAChR agonist ABT-107 was found to be effective in protecting against glutamate-induced toxicity when co-applied with this compound, indicating this compound's facilitatory role in this protective effect. Furthermore, this compound, in the presence of an α7 nAChR agonist like PNU-282987, elicited α7 nAChR-mediated Ca2+ signals in IMR-32 cells and rat cortical cultures and enhanced extracellular signal-regulated kinase phosphorylation in differentiated PC-12 cells. Importantly, investigations into the potential for Ca2+-induced toxicity due to the prolonged activation by Type II PAMs like this compound revealed that this compound, even at concentrations up to 30 µM, did not exhibit detrimental effects on the morphology, neuron number, or neurite outgrowth of rat primary cortical neuronal cells, either alone or in combination with the α7 nAChR agonist PNU-282987.

Role in Neuronal Survival

The activation of α7 nAChRs is widely recognized for its association with enhanced neuronal survival and increased resistance to various insults, including ischemia. As a positive allosteric modulator, this compound amplifies the effects of endogenous α7 nAChR agonists, thereby offering a promising avenue for addressing cognitive deficits observed in neuropsychiatric diseases. Type II α7 PAMs, including this compound, are considered valuable therapeutic tools for supporting neuronal survival and function by augmenting deficient α7 nAChR activation. Consistent with its potential neuroprotective role, this compound has been shown to have no detrimental effects on the integrity or viability of PC12 cells and primary cultures of rat cortical neuronal cells. The compound did not negatively impact neuron number or neurite outgrowth under conditions where α7 nAChR activity was assessed via Ca2+ influx and ERK1/2 phosphorylation following exposure to α7 nAChR agonists. The careful optimization of α7 nAChR activation and subsequent Ca2+ entry is crucial in developing therapeutic strategies aimed at promoting neuronal survival and function, a goal to which this compound contributes through its unique modulatory properties.

Preclinical Development and Lead Candidate Identification

The journey of this compound from discovery to its role as a lead candidate involved extensive preclinical development, including rigorous structure-activity relationship studies and the identification of derivatives with improved pharmacological profiles.

Structure-Activity Relationship (SAR) Studies Leading to this compound

This compound was identified as a novel positive allosteric modulator of the α7 nAChR, with its discovery being reported in 2009. achmem.com Its development was part of broader structure-activity relationship (SAR) studies aimed at identifying and optimizing compounds targeting α7 nAChRs. These SAR efforts are fundamental in understanding how modifications to a chemical structure influence its biological activity and interactions with specific targets. In the context of this compound, initial optimization efforts involved exploring structural changes, such as replacing the pyrrole (B145914) nitrogen with sulfur to enhance hydrophobicity, which subsequently led to the conception of the thiophene (B33073) scaffold and the development of related compounds. This iterative process of chemical modification and biological evaluation is central to the lead identification phase in drug discovery.

Identification of this compound Derivatives with Enhanced Efficacy (e.g., Compound 3)

Further preclinical development led to the identification of this compound derivatives exhibiting enhanced efficacy. A notable example is Compound 3, also referred to as Compound 28 in some studies, which is chemically defined as 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide. This compound represents a structural derivative of this compound, emerging from SAR studies that explored modifications to the original this compound scaffold.

Compound 3 has been characterized as a potent and selective α7-PAM, demonstrating an EC50 of 0.32 µM at the human α7 nAChR. Crucially, Compound 3 has shown excellent efficacy in improving short-term episodic and working memory deficits in preclinical models of cognitive dysfunction. Comparative studies have highlighted its improved functional performance; for instance, Compound 28 (equivalent to Compound 3) was significantly better than this compound in the memory consolidation paradigm of the Novel Object Recognition Task (NORT). While this compound demonstrated a 26.8-fold activation and an EC50 of 212 nM, Compound 28 showed 22-fold activation at 1 µM concentration with an EC50 of 324 nM under similar conditions. This indicates that while both are potent, the structural modifications leading to Compound 3 resulted in enhanced efficacy in specific functional assays, particularly those related to cognitive improvement.

Table 1: Key Pharmacological Parameters of this compound and Compound 3

| Compound | Receptor Target | EC50 (Human α7 nAChR) | Potentiation/Activation | Functional Efficacy |

| This compound | α7 nAChR | ~1 µM (ACh-evoked currents) | 26.8-fold activation (at 1 µM) | Potentiates ACh-evoked currents |

| Compound 3 | α7 nAChR | 0.32 µM (hα7) | 22-fold activation (at 1 µM) | Improved short-term episodic and working memory deficits, significantly better in memory consolidation (NORT) |

Comparative Analysis with Other α7 Nicotinic Acetylcholine Receptor Modulators

Comparison with Other Type II PAMs (e.g., PNU-120596, TQS, TBS-516)

While A-867744, PNU-120596, TQS, and TBS-516 are all classified as Type II PAMs, exhibiting similar effects on wild-type α7 nAChRs by potentiating agonist-evoked responses and reducing desensitization, this compound demonstrates distinct differences in its modulation mechanisms, kinetics, and binding site interactions. mdpi-res.com

Differences in Modulation Mechanisms and Kinetics

This compound and PNU-120596, despite both being Type II PAMs, exhibit fundamental differences in their mechanisms of action. PNU-120596 has a limited ability to bind to α7 nAChRs in the resting state, whereas this compound readily associates with this conformation. mdpi-res.comnih.gov Furthermore, PNU-120596 induces a radical prolongation of channel openings and long bursts of activity. mdpi-res.comnih.gov In contrast, this compound primarily acts by destabilizing the desensitized state of the receptor rather than inducing prolonged channel openings. mdpi-res.com This results in much shorter single-channel openings or bursts with this compound compared to PNU-120596. nih.gov Interestingly, this compound's modulatory effect can be observed as Type I-like during brief agonist pulses, even though it is generally classified as a Type II PAM, highlighting its unique adaptability depending on the temporal pattern of agonist concentration. nih.gov

Compared to TQS, this compound does not typically show a distinct secondary component in acetylcholine (B1216132) (ACh)-evoked currents at lower concentrations, which has been observed with TQS. Studies on mutated α7 nAChRs further reveal that this compound has profoundly different effects compared to TQS and TBS-516, suggesting a distinct mechanism of action despite their similar classification as Type II PAMs on wild-type receptors.

Kinetic Studies (Onset and Offset Kinetics, State Preference, Single Channel Open Time)

Kinetic analyses reveal significant differences between this compound and PNU-120596. The onset of this compound-modulated current is approximately ten times faster (τ ≈ 10 ms) than that observed with PNU-120596 (τ ≈ 100 ms). nih.gov Similarly, the deactivation process is considerably faster with this compound (τ < 10 ms) compared to PNU-120596 (τ ≈ 300 ms (B15284909), or up to ≈ 2000 ms in the continuing presence of the modulator). nih.gov

This compound demonstrates a preference for associating with resting receptor conformations, a characteristic not shared by PNU-120596, which shows limited binding to resting states. mdpi-res.com At the single-channel level, this compound causes much shorter single-channel openings or bursts, in stark contrast to PNU-120596, which induces radically prolonged channel openings. nih.gov

Table 1: Comparison of Kinetic Parameters for this compound and PNU-120596

| Kinetic Parameter | This compound | PNU-120596 |

| Onset Kinetics | Faster (τ ≈ 10 ms) nih.gov | Slower (τ ≈ 100 ms) nih.gov |

| Deactivation Kinetics | Faster (τ < 10 ms) nih.gov | Prolonged (τ ≈ 300-2000 ms) nih.gov |

| State Preference | Readily associates with resting receptors mdpi-res.com | Limited binding to resting receptors mdpi-res.com |

| Single Channel Open Time | Much shorter openings/bursts nih.gov | Radically prolonged openings/long bursts mdpi-res.comnih.gov |

Mutually Exclusive Binding Site Interactions

This compound, PNU-120596, TQS, and TBS-516 are believed to bind to a broadly similar intersubunit transmembrane site within the α7 nAChR. mdpi-res.com PNU-120596 and this compound have been shown to compete for the same binding site, with the presence of one modulator hindering the effect of the other. mdpi-res.comnih.gov For instance, this compound can slow down PNU-120596-mediated modulation by approximately 50-fold, and this compound's modulation is inhibited if the binding sites are already saturated with PNU-120596. mdpi-res.com

Despite sharing a similar binding region, docking studies suggest that this compound may adopt a different orientation compared to TQS and TBS-516. mdpi-res.com This difference in binding orientation is proposed to explain the distinct functional activities observed for this compound on mutated receptors. mdpi-res.com Notably, this compound, unlike TQS and TBS-516, is capable of displacing the binding of α7-selective agonists that interact with the orthosteric site. mdpi-res.com This suggests that this compound may induce conformational changes in the receptor that differ from those caused by other PAMs. mdpi-res.com Furthermore, the stoichiometry of binding appears to differ: the effect of PNU-120596 typically requires at least 4 out of 5 binding sites to be occupied, whereas for this compound, 1 or 2 occupied binding sites might be sufficient to produce modulation. nih.gov

Distinction from Type I PAMs (e.g., NS-1738)

The classification of α7 nAChR PAMs into Type I and Type II is primarily based on their differential effects on receptor desensitization. mdpi-res.comnih.gov

Differential Effects on Receptor Desensitization

Type I PAMs, such as NS-1738, are characterized by their ability to increase agonist-induced receptor activation without significantly altering the rate of receptor desensitization. nih.gov They enhance the peak current amplitude while maintaining the transient nature of the current. nih.gov

In contrast, Type II PAMs, including this compound, not only increase agonist-induced receptor activation but also notably delay the process of desensitization and can reactivate receptors that have already desensitized. mdpi-res.com this compound is a prototypical Type II PAM that markedly slows down the desensitization of agonist responses and enhances the peak α7 nAChR current. This property of Type II PAMs is particularly relevant for conditions where a prolonged, moderate increase in receptor activity is desired. nih.gov Despite its classification, this compound has demonstrated a "Type I-like" behavior during brief agonist pulses, indicating a nuanced interaction with receptor kinetics that can adapt to the temporal pattern of agonist exposure. nih.gov

Translational Aspects and Therapeutic Implications

Potential Therapeutic Applications in Neurological and Neuropsychiatric Disorders

The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a significant target for drug development due to its role in cognitive functions and its implications in various neurological and neuropsychiatric disorders. ncats.iomdpi.com Positive allosteric modulators (PAMs) like A-867744, which enhance receptor function rather than directly activating it, are considered a promising therapeutic strategy. ncats.io this compound is a brain-penetrant, type II PAM that demonstrates high potency and selectivity for the α7 nAChR, with no activity at 5-HT3A, α3β4, or α4β2 nAChRs. nih.govrndsystems.com This selectivity is a key feature, as cross-reactivity with other receptors, such as the 5-HT3 receptor, has been a challenge for other α7-targeting compounds. nih.gov

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. The α7 nAChR is implicated in the pathophysiology of AD, making it an attractive therapeutic target. mdpi.comnih.gov Modulation of these receptors is being investigated as a way to improve cognitive function in patients. mdpi.com The pathology of AD involves dysfunctional tau protein, which is characterized by abnormal hyperphosphorylation. nih.gov This pathological tau can lead to the sequestration of normal microtubule-associated proteins and the disruption of microtubules, contributing to neurodegeneration. nih.gov Astrocytes, a type of glial cell, are also involved, as they can internalize and process tau aggregates, which influences the brain's transcriptional landscape. nih.gov

While direct clinical studies of this compound in Alzheimer's patients are not extensively documented in the provided search results, its mechanism as a selective α7 nAChR PAM suggests a strong therapeutic rationale. ncats.io By potentiating the activity of α7 nAChRs, which are involved in memory and cognitive processes, compounds like this compound could potentially offer a benefit in treating the cognitive symptoms of AD. nih.govdebuglies.com The ability of α7 nAChR activation to offer neuroprotection against insults like β-amyloid further supports this potential application. nih.gov

Schizophrenia is a complex mental health disorder characterized by positive symptoms (e.g., hallucinations, delusions), negative symptoms, and cognitive deficits. nih.govtandfonline.com Negative symptoms refer to a decrease or absence of normal behaviors and functions, and are categorized into five main areas: blunted affect (reduced emotional expression), alogia (reduced speech), avolition (decreased motivation), asociality, and anhedonia (reduced ability to feel pleasure). nih.govfrontiersin.orgthecarlatreport.com These negative symptoms and cognitive impairments are major contributors to long-term disability and poor functional outcomes. nih.govnih.gov

A significant body of preclinical evidence suggests that α7 nAChRs are a viable therapeutic target for addressing the cognitive and negative symptoms of schizophrenia. nih.gov Many patients with schizophrenia exhibit deficits in sensory gating, the brain's ability to filter out redundant auditory stimuli, which can be measured using the P50 event-related potential. nih.govwikipedia.orgfrontiersin.org This deficit is linked to abnormal α7 nAChR function. nih.govwikipedia.org this compound has been shown in rodent models of sensory gating to normalize these deficits, highlighting its potential for treating cognitive dysfunction in schizophrenia. nih.gov By enhancing cholinergic signaling through α7 nAChRs, this compound could potentially improve the filtering of sensory information and address some of the core cognitive issues in the disorder. nih.gov Furthermore, some related α7 nAChR modulators have shown modest improvements in negative symptoms in clinical trials, suggesting a potential pathway for compounds like this compound. nih.govnih.gov

The therapeutic potential of α7 nAChR modulators like this compound extends beyond Alzheimer's disease and schizophrenia.

Pain Syndromes : The α7 nAChR is expressed in neuronal and non-neuronal cells along pain transmission pathways. frontiersin.org Preclinical evidence indicates that potentiating α7 nAChR activity can alleviate chronic pain, largely by mitigating neuroinflammation. frontiersin.org This suggests that α7 PAMs could be a promising area for developing new treatments for chronic pain conditions. frontiersin.org

Depression : Research suggests a link between cholinergic signaling and depression-like behaviors. researchgate.net Studies have shown that both type I and type II α7 PAMs can produce antidepressant-like effects in animal models. bohrium.com This activity appears to be mediated by the potentiation of the α7 nAChR and is correlated with the activation of intracellular signaling pathways like mTOR, suggesting a novel mechanism for antidepressant action. bohrium.com

Smoking Cessation : Nicotinic receptors are the primary target of nicotine. wikipedia.org Partial agonists of nicotinic receptors are used as smoking cessation aids because they can reduce withdrawal symptoms and the rewarding effects of smoking. youtube.com While this compound is a PAM and not a direct agonist, modulating the α7 nAChR system could potentially play a role in smoking cessation strategies, although this application requires further investigation. youtube.comyoutube.comyoutube.com

Future Perspectives in Drug Development for α7 nAChR PAMs

The development of selective agonists and positive allosteric modulators (PAMs) for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a key therapeutic approach for addressing cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. nih.gov The compound this compound, a novel type II α7 PAM, represents a significant advancement in this area, exhibiting a unique pharmacological profile that underscores the future potential of such molecules. nih.govnih.gov

Continued Research into α7 Positive Allosteric Modulators as a Promising Therapeutic Strategy

Enhancing the function of the α7 nAChR is considered a viable therapeutic strategy for improving cognitive deficits in various neuropsychiatric and neurodegenerative disorders. nih.govacs.org The α7 nAChR, a ligand-gated ion channel permeable to calcium, is implicated in critical brain functions including cognition, attention, and sensory processing. nih.gov Dysfunction of these receptors is linked to multiple CNS diseases, making them an attractive target for therapeutic intervention. nih.govacs.org

Positive allosteric modulators offer several advantages over direct agonists. PAMs enhance the effects of endogenous agonists like acetylcholine, preserving the natural spatial and temporal patterns of neurotransmission. acs.org This mechanism avoids the continuous receptor activation that can lead to rapid desensitization, a common challenge with orthosteric agonists. mdpi.com Research indicates that α7-nAChR PAMs could serve as an augmentation strategy, enhancing the pro-cognitive effects of existing drugs used to treat Alzheimer's disease. nih.gov Studies combining α7-nAChR PAMs with conventional acetylcholinesterase inhibitors or NMDA receptor antagonists have shown restoration of object recognition memory in animal models of cognitive impairment. nih.gov This suggests a significant therapeutic potential for PAMs as an add-on therapy. nih.gov

The continued exploration of α7 PAMs like this compound is driven by their potential to offer a more nuanced and effective modulation of the cholinergic system, which is crucial for treating complex CNS disorders. nih.govacs.org Future research is expected to yield new candidates with optimized properties for a range of neurological applications. nih.gov

Role of Robust Preclinical Characterization in Advancing Drug Candidates

The journey from a promising compound to a clinical drug candidate is fraught with challenges, with over 90% of drugs failing during clinical development primarily due to lack of efficacy or unforeseen toxicity. acs.org Robust preclinical characterization is therefore a critical step to mitigate these risks and build a strong foundation for successful clinical trials. acs.orgeurofinsdiscovery.com This phase involves a comprehensive evaluation of a compound's biological activity, safety, and pharmacokinetic profile before it advances to human studies. creative-biostructure.com

Key components of preclinical assessment include:

Pharmacology: In-depth in vitro and in vivo studies are necessary to confirm the mechanism of action, potency, and efficacy. For a PAM like this compound, this includes detailed characterization of its interaction with the α7 nAChR.

ADME/PK: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK), is essential. These studies determine if a compound can reach its intended target in the body at sufficient concentrations and for an adequate duration. This compound was found to have an acceptable pharmacokinetic profile and sufficient brain penetration to modulate α7 nAChRs. nih.gov

Safety and Toxicology: Early in vitro and in vivo toxicology studies help identify potential safety liabilities. creative-biostructure.comnih.gov This includes assessing effects on major organ systems like the cardiovascular and central nervous systems.

The preclinical characterization of this compound revealed it to be a potent and selective type II PAM. nih.gov It potentiated acetylcholine-evoked currents at human α7 nAChRs with an EC₅₀ value of approximately 1 µM and showed selectivity by not potentiating responses at other receptor subtypes like 5-HT₃ₐ, α3β4, and α4β2 nAChRs. nih.govresearchgate.net Interestingly, detailed kinetic analysis showed that while this compound is classified as a type II PAM (producing augmented and prolonged currents), it can exhibit type I-like behavior (augmenting currents while maintaining fast kinetics) during brief agonist pulses. nih.govnih.gov This unique pharmacological profile, uncovered during rigorous preclinical evaluation, highlights that subtle differences in the mechanism of action can be critical in assessing the therapeutic applicability of a drug candidate. nih.gov

Table 1: Preclinical Pharmacological Profile of this compound

| Parameter | Finding | Source |

|---|---|---|

| Mechanism of Action | Positive Allosteric Modulator (PAM) of the α7 nAChR | nih.gov |

| Modulator Type | Classified as Type II, but can exhibit Type I-like behavior under certain conditions. | nih.govnih.gov |

| Potency (EC₅₀) | ~1.0 µM for potentiating ACh-evoked currents at human α7 nAChRs. | nih.govnih.govresearchgate.net |

| Selectivity | No activity at 5-HT₃ₐ, α3β4, or α4β2 nAChRs. | nih.gov |

| Effect on ACh Response | Potentiates acetylcholine concentration responses by increasing potency, Hill slope, and maximal efficacy. At high concentrations, ACh-evoked currents become essentially non-decaying. | nih.govresearchgate.net |

| Pharmacokinetics | Showed an acceptable pharmacokinetic profile across species and is brain penetrant. | nih.gov |

| In Vivo Activity | Normalized sensory gating deficits in a rodent model. | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Acetylcholine |

Methodological Considerations and Advanced Research Techniques

Electrophysiological Techniques

Electrophysiology serves as a cornerstone for characterizing the functional impact of modulators on ion channels. For A-867744, these techniques have provided direct evidence of its ability to potentiate receptor function in response to agonists.

Two-electrode voltage-clamp (TEVC) is a primary technique used to study the activity of ion channels expressed in large cells, most commonly Xenopus laevis oocytes. nih.govnih.gov This method involves impaling an oocyte with two separate microelectrodes: one to measure the membrane potential and the other to inject the current necessary to "clamp" the membrane potential at a desired holding value. nih.gov By controlling the voltage, researchers can precisely measure the ionic currents flowing through the expressed α7 nAChR channels upon application of an agonist, like acetylcholine (B1216132) (ACh).

In the study of this compound, oocytes were injected with cRNA encoding for human or rat α7 nAChRs. The compound was then applied to the oocytes, and its effect on ACh-evoked currents was recorded. These experiments demonstrated that this compound significantly potentiates the currents activated by ACh. nih.govrndsystems.com The compound was pre-applied before being co-applied with ACh, revealing its modulatory effect. At higher concentrations, this compound caused ACh-evoked currents to become essentially non-decaying, a characteristic of a Type II PAM. nih.gov TEVC recordings were instrumental in quantifying the potency of this compound. rndsystems.com

Table 1: Potency of this compound on α7 nAChR-mediated Currents Measured by TEVC

| Receptor Species | Agonist | Potency (IC50/EC50) | Reference |

| Human α7 nAChR | Acetylcholine | 0.98 µM | rndsystems.com |

| Rat α7 nAChR | Acetylcholine | 1.12 µM | rndsystems.com |

| Rat α7 nAChR | Acetylcholine | ~1 µM | nih.gov |

While traditional patch-clamping is considered the gold standard for ion channel research, its low throughput limits its use in large-scale screening. nih.govplos.org Automated patch-clamp (APC) systems, such as the QPatch and SyncroPatch, have emerged to address this limitation by enabling parallel recordings from multiple cells simultaneously. plos.orgresearchgate.net These platforms utilize planar substrates with micropores where cells are captured, and a giga-ohm seal is formed automatically, allowing for whole-cell recordings in a high-throughput format. nih.govresearchgate.net

Although specific studies detailing the use of APC systems for the primary screening of this compound are not prevalent in the reviewed literature, this technology is ideally suited for characterizing compounds of its class. researchgate.net APC platforms allow for the rapid evaluation of thousands of data points per day, making them highly effective for determining the concentration-response relationships of PAMs and screening for selectivity against other ion channels. plos.orgnih.gov The ability to achieve rapid solution exchange is particularly valuable for studying fast-desensitizing channels like the α7 nAChR. researchgate.net

Radioligand Binding Assays

Radioligand binding assays are fundamental in pharmacology for determining the affinity and binding site of a compound on its target receptor. These assays involve incubating a tissue preparation or cells expressing the receptor of interest with a radiolabeled ligand. The binding of the radioligand is then measured in the presence of increasing concentrations of an unlabeled competitor compound.

For this compound, these assays were critical in confirming its allosteric mechanism of action. In studies using rat cortical tissue, this compound was shown to inhibit the binding of the radiolabeled α7 nAChR agonist, [³H]A-585539, with a Kᵢ value of 23 nM. nih.gov This displacement of an agonist suggested an interaction with the receptor. However, subsequent experiments revealed that this compound did not displace radiolabeled antagonists that bind to the orthosteric (agonist-binding) site. nih.gov This key finding indicates that this compound does not compete directly with agonists at the orthosteric site but binds to a separate, allosteric site. The displacement of the agonist is therefore likely due to a conformational change in the receptor induced by this compound binding to its allosteric site.

Table 2: Radioligand Binding Profile of this compound

| Radioligand | Ligand Type | Target Site | This compound Activity | Reference |

| [³H]A-585539 | Agonist | Orthosteric | Displaces binding (Kᵢ = 23 nM) | nih.gov |

Calcium Imaging and Fluorometric Plate Readers (FLIPR)

The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺). nih.gov The influx of Ca²⁺ upon channel activation serves as a robust secondary signal that can be measured using fluorescent calcium indicators. The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument designed to measure these changes in intracellular calcium concentration simultaneously across many samples in a microplate format. nih.gov

The FLIPR assay involves loading cells expressing the α7 nAChR with a calcium-sensitive dye, such as Fluo-4 AM or a component of a no-wash calcium assay kit. nih.govnih.gov When an agonist activates the receptor, Ca²⁺ flows into the cell and binds to the dye, causing a significant increase in its fluorescence intensity. The FLIPR instrument detects this change in fluorescence in real-time. This method was employed to assess the functional activity of this compound. In these experiments, various concentrations of this compound were pre-incubated with the cells before the addition of an agonist. The resulting potentiation of the agonist-induced calcium signal confirmed the positive allosteric modulatory activity of this compound in a high-throughput format. nih.gov

Molecular Biology and Genetic Engineering Approaches

To pinpoint the specific binding site and molecular determinants of a drug's action, molecular biology and genetic engineering techniques are indispensable. These approaches allow researchers to modify the receptor's protein sequence and observe the resulting changes in drug activity.

Site-directed mutagenesis involves altering the DNA sequence that codes for the receptor, resulting in specific amino acid substitutions in the protein. By systematically mutating residues in different domains of the α7 nAChR and then testing the functional effects of this compound on these mutated receptors, researchers can identify the key amino acids involved in its binding and modulatory action.